molecular formula C11H13NO B2919953 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 157869-14-2

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No.: B2919953
CAS No.: 157869-14-2
M. Wt: 175.231
InChI Key: OZOGDBPFACPLTR-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a unique structure combining an aminophenyl group with a butynol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

For a related compound, 4-Aminophenol, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or if inhaled, and it is suspected of causing genetic defects .

Future Directions

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . From the earlier days, benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 2-aminophenylacetylene with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, where the acetylene group reacts with the carbonyl group of acetone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-one.

    Reduction: Formation of 4-(2-Aminophenyl)-2-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butynol moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminophenyl)morpholine: Shares the aminophenyl group but has a morpholine ring instead of a butynol moiety.

    2-Aminophenylacetylene: Contains the aminophenyl group and an acetylene moiety but lacks the butynol group.

    4-(2-Aminophenyl)-2-methylbutane: A reduced form of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.

Uniqueness

This compound is unique due to its combination of an aminophenyl group with a butynol moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-aminophenyl)-2-methylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOGDBPFACPLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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